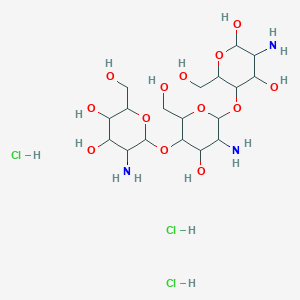
Chitotriose trihydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chitotriose trihydrochloride hydrate is an oligosaccharide, specifically a complex carbohydrate, that is synthesized from monosaccharides. It is a derivative of chitosan, a biopolymer made up of N-acetylglucosamine units. This compound is known for its various bioactivities, including antioxidant properties .
准备方法
Synthetic Routes and Reaction Conditions
Chitotriose trihydrochloride hydrate is synthesized by enzymatic hydrolysis of chitosan using specific chitosan enzymes. The process involves degrading chitosan to prepare chitobiose and chitotriose. The reaction is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to determine the end point of the enzymatic hydrolysis .
Industrial Production Methods
For industrial production, the enzymatic hydrolysates are separated using cation ion exchange resins with hydrochloric acid solutions at different concentrations. This method ensures high purity and recovery rates, making it suitable for large-scale production .
化学反应分析
Types of Reactions
Chitotriose trihydrochloride hydrate undergoes various chemical reactions, including glycosylation, methylation, and other modifications to produce different derivatives . It also exhibits antioxidant activity by inhibiting hydrogen peroxide-induced hydroxylation in the presence of copper ions .
Common Reagents and Conditions
Common reagents used in these reactions include elemental fluorine gas for fluorination and hydrochloric acid for ion exchange processes. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include various glycosylated and methylated derivatives of this compound. These derivatives have different bioactivities and applications in various fields .
科学研究应用
Chitotriose trihydrochloride hydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in carbohydrate research and for the synthesis of other oligosaccharides.
Medicine: Investigated for its antioxidant properties and potential use in drug delivery systems.
Industry: Utilized in the production of functional foods and as a biochemical for proteomics research.
作用机制
The mechanism of action of chitotriose trihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. It exerts its effects by modulating glycosylation processes in cells and inhibiting oxidative stress pathways. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and inhibit reactive oxygen species .
相似化合物的比较
Similar Compounds
Chitobiose: Another chitosan oligomer with similar bioactivities but different degrees of polymerization.
Chitosan: The parent biopolymer from which chitotriose trihydrochloride hydrate is derived.
N-acetylglucosamine: A monosaccharide unit that forms the building blocks of chitosan and its derivatives.
Uniqueness
This compound is unique due to its specific structure and high purity, which make it suitable for various bioactivities and applications. Its ability to undergo multiple chemical modifications further enhances its versatility in research and industrial applications .
属性
分子式 |
C18H38Cl3N3O13 |
|---|---|
分子量 |
610.9 g/mol |
IUPAC 名称 |
5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;trihydrochloride |
InChI |
InChI=1S/C18H35N3O13.3ClH/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17;;;/h4-18,22-29H,1-3,19-21H2;3*1H |
InChI 键 |
XTVOJWIUUCPOIF-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


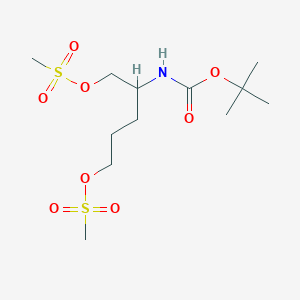

![prop-2-en-1-yl 5-amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoate hydrochloride](/img/structure/B12505736.png)
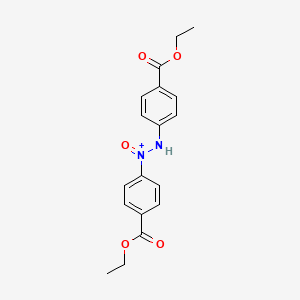
![2-amino-6-[2-(3-fluorophenyl)ethenyl]-1H-indole-3-carbonitrile](/img/structure/B12505742.png)
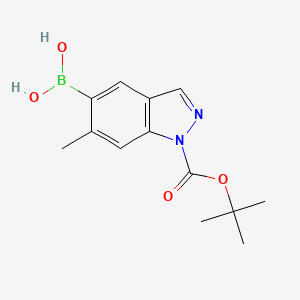
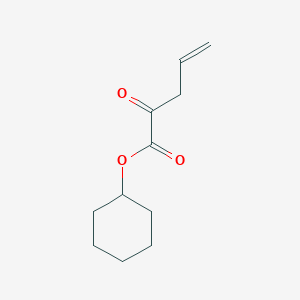

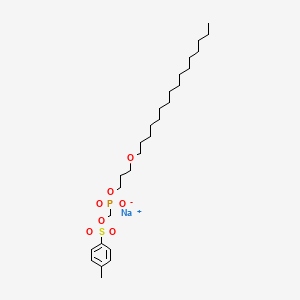
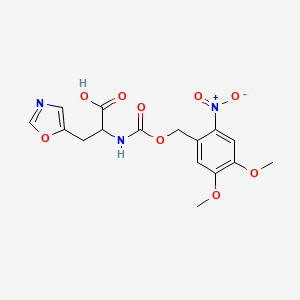
![(2S)-2,3-Dihydro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12505780.png)
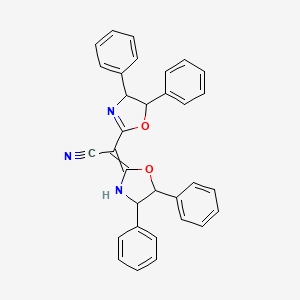
![(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)acetic acid](/img/structure/B12505794.png)
![2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12505795.png)
